

how to control for Mps1-IN-6 off-target kinase activity

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Compound of Interest

Compound Name: Mps1-IN-6

Cat. No.: B15606776

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Technical Support Center: Mps1-IN-6

This technical support center provides guidance for researchers using the kinase inhibitor **Mps1-IN-6**, with a focus on identifying and controlling for its off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is **Mps1-IN-6** and what is its primary target?

Mps1-IN-6 is a chemical probe, a small molecule inhibitor designed to be potent and selective for its primary target, the Monopolar spindle 1 (Mps1) kinase. Mps1, also known as TTK (Threonine Tyrosine Kinase), is a crucial dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis.

Q2: Why is controlling for off-target activity important when using **Mps1-IN-6**?

While **Mps1-IN-6** is highly selective for Mps1, like most kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. These "off-target" effects can lead to misinterpretation of experimental results, where a biological phenotype is incorrectly attributed to the inhibition of Mps1 when it is, in fact, caused by the inhibition of another kinase. Therefore, implementing rigorous controls is essential to validate that the observed cellular effects are a direct consequence of Mps1 inhibition.

Q3: What are the known off-target kinases for **Mps1-IN-6**?

Kinase profiling studies have identified several potential off-target kinases for **Mps1-IN-6**. The most significant off-targets typically include other kinases that share structural similarities in their ATP-binding pockets. It is crucial to consult the latest kinase selectivity data for the specific batch of the compound being used. However, some commonly reported off-targets for this class of inhibitors may include members of the CAMK, STE, and AGC kinase families. Quantitative data from kinase screens are invaluable for identifying the most likely off-targets to consider in your experiments.

Q4: What is a kinase selectivity profile and how does it help in my experiments?

A kinase selectivity profile is a dataset that quantifies the inhibitory activity of a compound against a large panel of different kinases. This data, often presented as IC₅₀ or K_i values, provides a broader view of a compound's specificity. For **Mps1-IN-6**, this profile helps researchers to:

- Identify the most likely off-target kinases.
- Determine an optimal concentration range where Mps1 is inhibited with minimal effect on off-targets.
- Select appropriate control experiments to rule out the involvement of these off-targets.

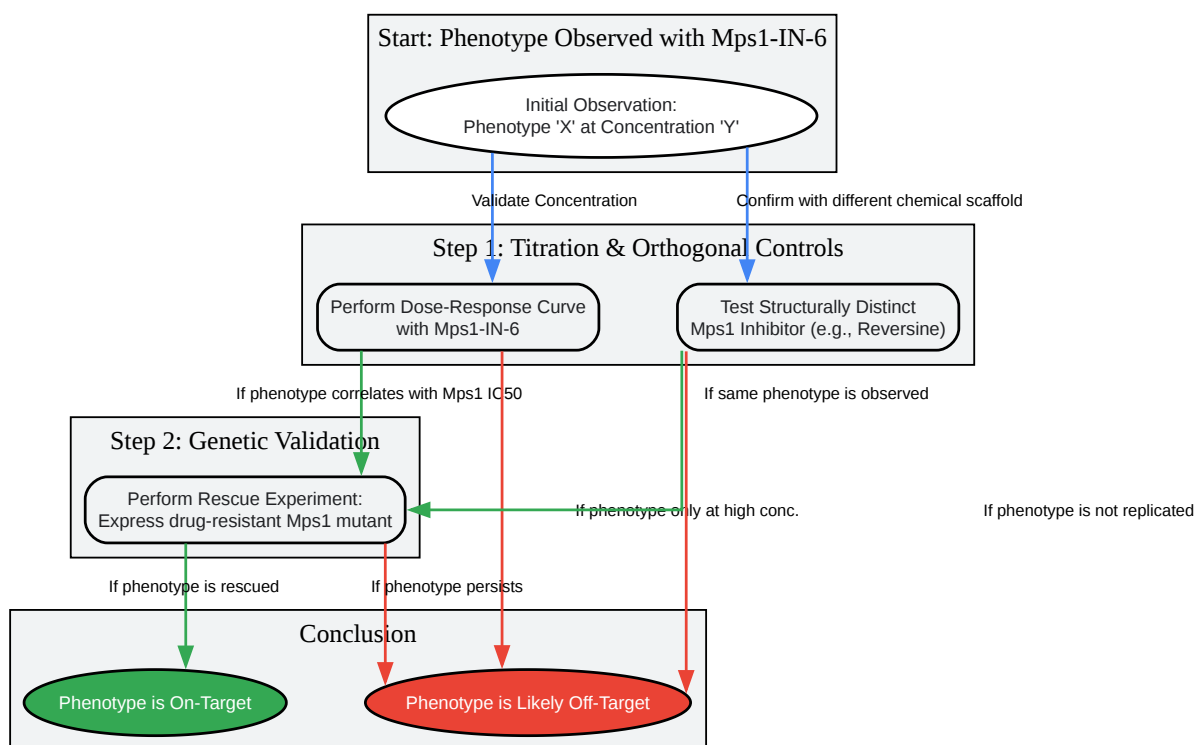
Troubleshooting Guide: Controlling for Off-Target Effects

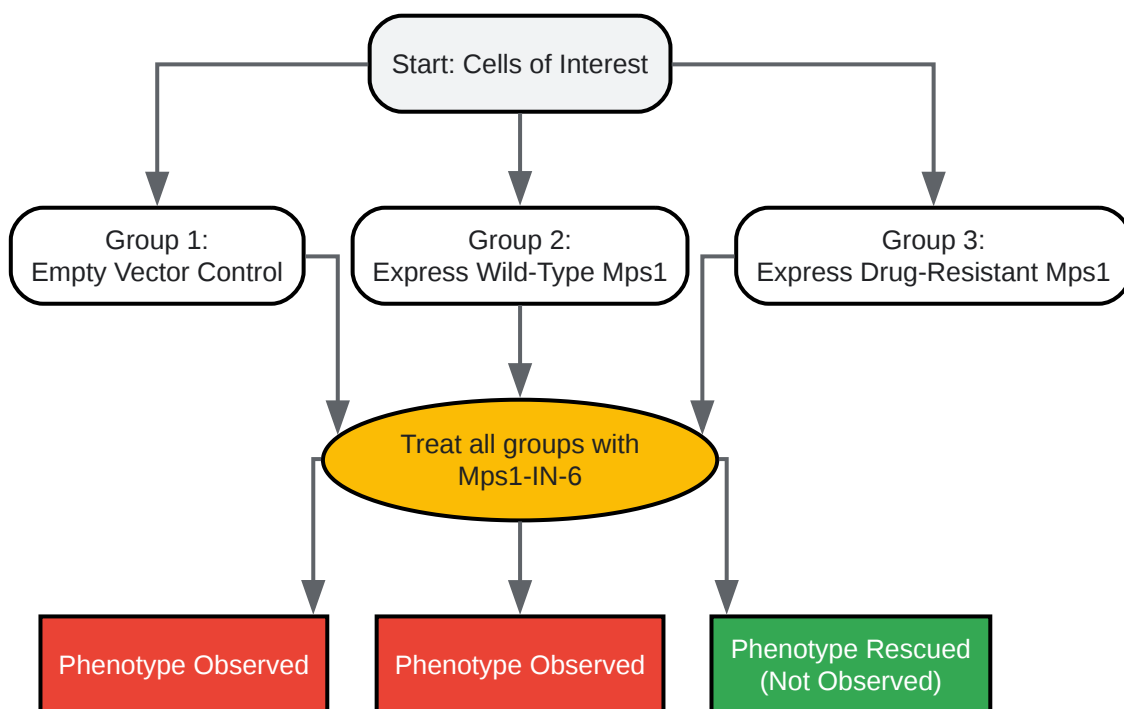
This guide provides experimental strategies to ensure the observed phenotypes are due to on-target Mps1 inhibition.

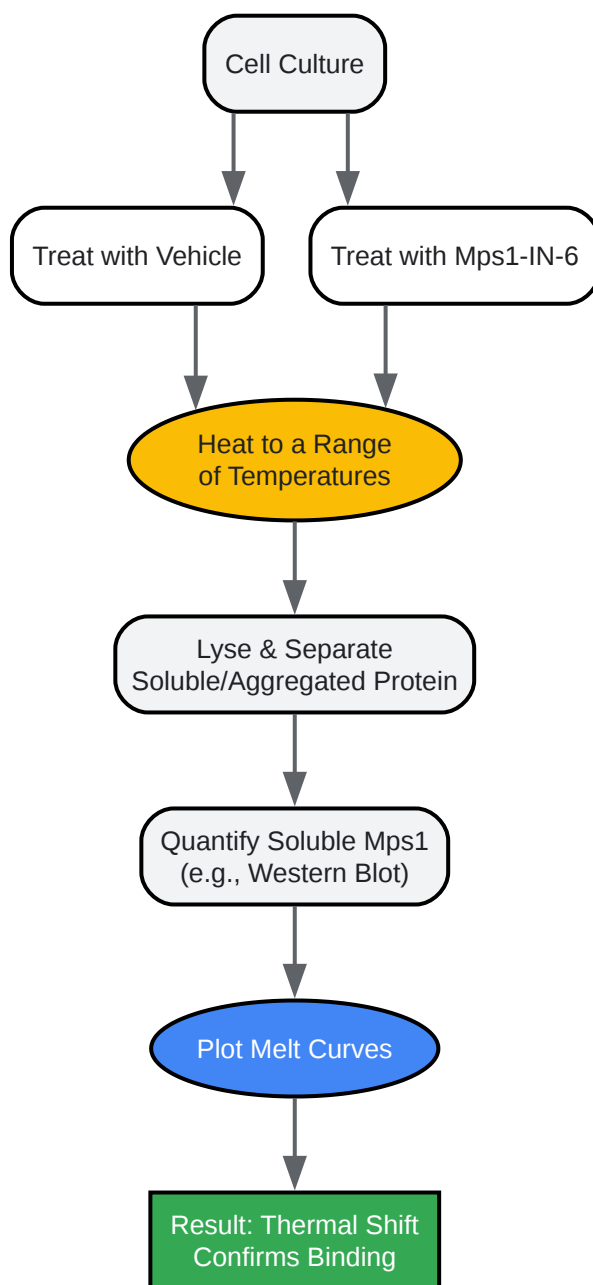
Issue 1: Ambiguous Phenotype - Is it Mps1 or an Off-Target?

Solution: Employ multiple lines of evidence to confirm that the observed biological response is a direct result of Mps1 inhibition. This involves a combination of dose-response experiments, rescue experiments, and the use of structurally distinct inhibitors.

Experimental Workflow for Phenotype Validation







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